

Application Note: Guaiacol Peroxidase Assay for Enzyme Kinetics

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Compound of Interest

Compound Name: *Guaiacol*

Cat. No.: *B3431415*

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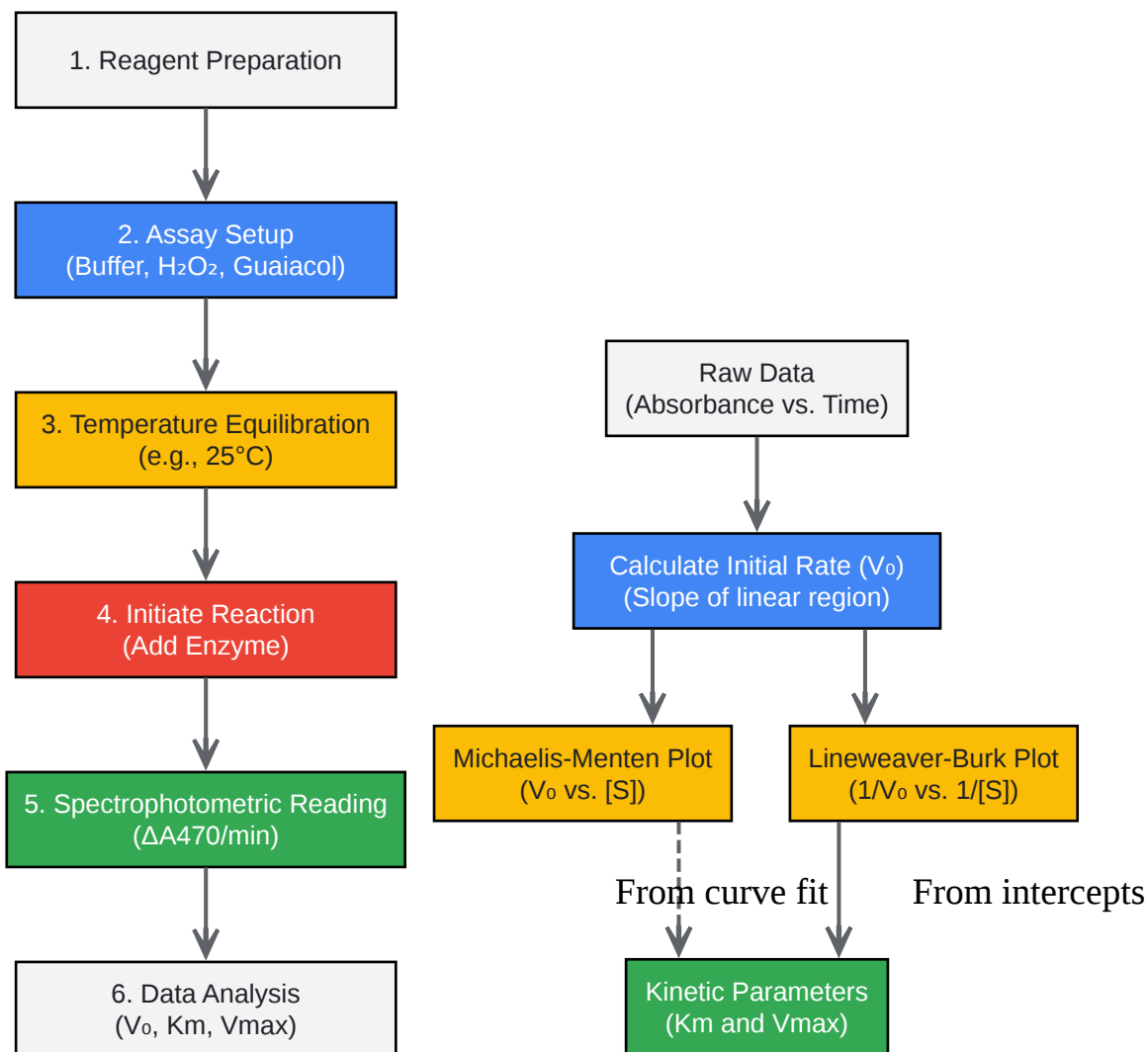
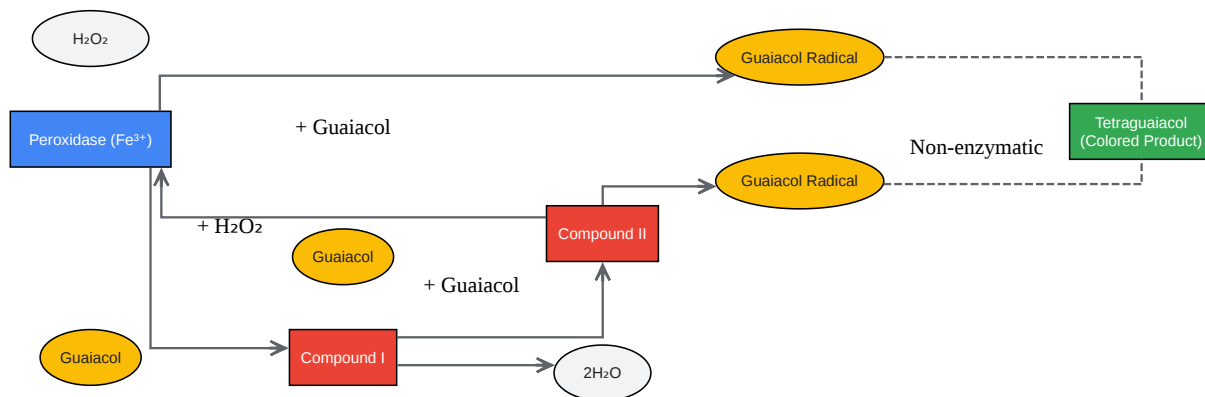
Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxidases (EC 1.11.1.7) are a broad family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide (H_2O_2) as the electron acceptor.[1] This **guaiacol** peroxidase assay is a classic and reliable colorimetric method used to determine peroxidase activity and study its enzyme kinetics. The principle of the assay is based on the oxidation of **guaiacol** (2-methoxyphenol) in the presence of H_2O_2 and peroxidase. This reaction produces a soluble, reddish-brown colored product, tetra**guaiacol**, which can be quantified by measuring the increase in absorbance at 470 nm.[2][3] The initial rate of this color formation is directly proportional to the peroxidase activity in the sample. This application note provides a detailed protocol for determining the kinetic parameters, Michaelis constant (K_m), and maximum velocity (V_{max}) of peroxidase using the **guaiacol** assay.

Reaction Mechanism

The peroxidase-catalyzed oxidation of **guaiacol** is a multi-step process. The enzyme first reacts with hydrogen peroxide to form an oxidized intermediate (Compound I). This intermediate then oxidizes a **guaiacol** molecule, resulting in a **guaiacol** radical and Compound II. Compound II, in turn, oxidizes a second **guaiacol** molecule, regenerating the native enzyme and producing another **guaiacol** radical. These radicals then non-enzymatically combine to form the final colored product, tetra**guaiacol**.[4][5]



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